Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate
CAS No.:
Cat. No.: VC18333953
Molecular Formula: C14H12F3NO3
Molecular Weight: 299.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12F3NO3 |
|---|---|
| Molecular Weight | 299.24 g/mol |
| IUPAC Name | ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C14H12F3NO3/c1-3-20-13(19)11-8(2)21-12(18-11)9-4-6-10(7-5-9)14(15,16)17/h4-7H,3H2,1-2H3 |
| Standard InChI Key | YMCUFTSFHHESPA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)C(F)(F)F)C |
Introduction
Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate is a synthetic organic compound that belongs to the oxazole family. It is characterized by its unique chemical structure, which includes a 5-methyl group and a trifluoromethyl-substituted phenyl ring attached to an oxazole ring. This compound is of significant interest in pharmaceutical research due to its enhanced lipophilicity and biological activity, primarily attributed to the trifluoromethyl group.
Biological Activities and Applications
Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate exhibits significant biological activities, particularly in pharmacology. The trifluoromethyl group is known to enhance interactions with biological targets, potentially leading to various therapeutic applications.
| Biological Activity | Description |
|---|---|
| Pharmacological Interactions | Enhanced interaction with biological macromolecules due to the trifluoromethyl group. |
| Potential Therapeutic Applications | May be explored for its effects on various biological pathways. |
Structural Similarities and Comparisons
This compound shares structural similarities with several other oxazole derivatives. Some notable examples include:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 2-Chloro-4-(trifluoromethyl)oxazole-5-carboxylate | Contains chlorine instead of a methyl group. | Not explicitly documented. |
| 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide | Features an amide functional group instead of an ester. | Potential biological activities similar to oxazoles. |
| 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | Different substitution pattern on the phenyl ring. | May exhibit similar biological activities to oxazole derivatives. |
Research Findings and Future Directions
Research on Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate has focused on its interactions with biological macromolecules. The presence of both a methyl and a trifluoromethyl group contributes to its distinctive properties, making it a valuable candidate for further research and development in medicinal chemistry. Future studies may explore its potential as a therapeutic agent or biochemical modulator.
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